5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-methylphenyl)-1H-1,2,4-triazole” is a derivative of 1,3,4-oxadiazole . It’s part of a series of new compounds synthesized for potential use as anti-cancer and anti-diabetic agents .
Synthesis Analysis
The compound was synthesized through a multistep reaction sequence. The process involved the condensation of various aldehydes and acetophenones with laboratory-synthesized acid hydrazide, which yielded Schiff’s bases. Cyclization of the Schiff bases then produced 1,3,4-oxadiazole derivatives .Molecular Structure Analysis
The structures of the newly synthesized compounds were elucidated through spectral analysis . The dynamic behavior of the candidates at the binding site of the protein was examined through molecular docking experiments and molecular dynamic simulation .Chemical Reactions Analysis
The prepared hydrazones were further refluxed with acetic anhydride, yielding 1-{5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1,3,4-oxadiazol-3(2H)-yl}ethenone .Orientations Futures
Mécanisme D'action
Target of Action
The primary targets of this compound are AURKA and VEGFR-2 . These proteins play crucial roles in cell proliferation and angiogenesis, respectively, making them important targets for anti-cancer therapies .
Mode of Action
The compound interacts with its targets through hydrogen bonding . Specifically, a bridging -NH group in the compound forms a hydrogen bond with the Glu 260 residue of AURKA and VEGFR-2 . This interaction can inhibit the activity of these proteins, thereby exerting its anti-cancer effects .
Biochemical Pathways
The inhibition of AURKA and VEGFR-2 disrupts the pathways they are involved in. AURKA is crucial for cell cycle progression, and its inhibition can lead to cell cycle arrest . On the other hand, VEGFR-2 is involved in angiogenesis, and its inhibition can prevent the formation of new blood vessels, a process that is often hijacked by cancer cells for their growth and survival .
Pharmacokinetics
The ADME properties of this compound are predicted to be favorable. Most of the synthesized compounds, including this one, follow Lipinski’s rule of 5 , which suggests good absorption and distribution characteristics . .
Result of Action
The compound has shown promising anti-cancer effects in in vitro studies. Specifically, it exhibited cytotoxicity and induced apoptosis in human glioblastoma cells (LN229) . The IC50 values of the compound were found to be 9.48, 12.16, and 6.43 µg/mL , indicating its potent anti-cancer activity.
Propriétés
IUPAC Name |
5-[2,5-bis(2,2,2-trifluoroethoxy)phenyl]-1-(4-methylphenyl)-1,2,4-triazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F6N3O2/c1-12-2-4-13(5-3-12)28-17(26-11-27-28)15-8-14(29-9-18(20,21)22)6-7-16(15)30-10-19(23,24)25/h2-8,11H,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWPOXVSHIMPTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=NC=N2)C3=C(C=CC(=C3)OCC(F)(F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F6N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.